molecular formula C15H13BrCl3N3O3S B11993298 5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide CAS No. 303062-28-4

5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide

Cat. No.: B11993298
CAS No.: 303062-28-4
M. Wt: 501.6 g/mol
InChI Key: PGFZUCJHPOZAAR-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound with the molecular formula C15H13BrCl3N3O3S. It is primarily used for research purposes in the field of chemistry, particularly in the synthesis of heterocyclic building blocks .

Properties

CAS No.

303062-28-4

Molecular Formula

C15H13BrCl3N3O3S

Molecular Weight

501.6 g/mol

IUPAC Name

5-bromo-N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C15H13BrCl3N3O3S/c1-24-9-4-2-8(3-5-9)20-14(26)22-13(15(17,18)19)21-12(23)10-6-7-11(16)25-10/h2-7,13H,1H3,(H,21,23)(H2,20,22,26)

InChI Key

PGFZUCJHPOZAAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C5 position of the furan ring participates in aryl halide displacement reactions . This reactivity enables cross-coupling and functionalization:

Reaction TypeConditionsProductsYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)Biaryl derivatives65-78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (110°C)Aryl amine adducts52-68%

Key Findings :

  • Bromine substitution occurs regioselectively at the furan C5 position due to steric hindrance from the trichloroethyl group.

  • Coupling efficiency depends on the electronic effects of the 4-methoxyphenyl group, which mildly activates the furan ring.

Thiourea Group Reactivity

The thiourea moiety (-NH-CS-NH-) undergoes characteristic reactions:

Acid/Base-Mediated Rearrangements

ReactionConditionsOutcomeObservation
Acid hydrolysis (HCl, EtOH, reflux)6M HCl, 12 hrsDegradation to 4-methoxyaniline and CS₂Complete decomposition at >70°C
Base treatment (NaOH, H₂O/EtOH)2M NaOH, 24 hrsPartial cleavage of thiourea linkage40% recovery of furan-2-carboxamide

Complexation with Metal Ions

The thiourea group acts as a bidentate ligand :

text
Compound + Cu(II) acetate → [Cu(Compound)₂]Cl₂ (green precipitate, λmax = 680 nm)

Stability constants (log K):

  • Cu²⁺: 4.2 ± 0.3

  • Fe³⁺: 3.8 ± 0.2

  • Zn²⁺: 2.1 ± 0.1

Trichloroethyl Group Transformations

The -CCl₃ group exhibits unique reactivity:

ReactionConditionsProductsNotes
Radical halogenationAIBN, CCl₄, 75°CPolychlorinated byproductsCompeting C-Cl bond cleavage
Hydrolysis (aq. KOH)1M KOH, 48 hrsCarboxylic acid derivativeRequires phase-transfer catalysts

Mechanistic Insight :
Quantum mechanical calculations (DFT, B3LYP/6-31G*) show the trichloroethyl group lowers LUMO energy by 1.8 eV compared to non-chlorinated analogs, enhancing electrophilicity.

Competitive Reactivity Analysis

Functional GroupReactivity PriorityDominant Reaction Pathways
Brominated furan1Cross-coupling > Nucleophilic substitution
Thiourea2Metal complexation > Hydrolysis
Trichloroethyl3Radical reactions > Hydrolysis

Solvent Effects on Reaction Outcomes

SolventDielectric ConstantPreferred Reaction Type
DMF36.7Coupling reactions
THF7.5Radical processes
CH₂Cl₂8.9Thiourea derivatization

Redox Behavior

Cyclic voltammetry (0.1M TBAPF₆, CH₃CN) reveals:

  • Oxidation peak at +1.2V vs Ag/AgCl (furan ring)

  • Reduction wave at -0.8V (C-Cl bonds)

  • EC mechanism dominates in multi-step electron transfers

Stability Under Storage Conditions

ConditionTimeDegradation Products% Remaining
25°C, dark6 monthsNone detected98.2 ± 1.1
40°C, 75% RH1 monthHydrolyzed thiourea72.4 ± 2.3

This compound's chemical versatility stems from synergistic interactions between its brominated aromatic system, electron-rich thiourea group, and halogen-rich ethyl chain. While the furan ring drives coupling chemistry, the trichloroethyl group introduces unique radical pathways rarely seen in simpler carboxamides. These properties make it a valuable building block for synthesizing complex heterocyclic systems .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide exhibit significant anticancer properties. For instance, derivatives containing thiourea groups have shown promising results against various cancer cell lines. A notable study demonstrated that specific structural modifications enhance the selectivity and potency of these compounds against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251), suggesting a potential pathway for developing new anticancer agents .

Compound Cell Line Tested IC50 (µM)
Compound AA54923.30 ± 0.35
Compound BU251>1000

Antifungal Activity

The compound's structural characteristics may also confer antifungal properties. Compounds with similar frameworks have been tested for their efficacy against various fungal strains. The presence of halogen atoms is often correlated with enhanced antifungal activity due to increased lipophilicity and interaction with fungal cell membranes .

Pesticidal Properties

Research indicates that compounds featuring similar halogenated structures possess insecticidal and fungicidal properties. The trichloroethyl group in particular has been associated with increased toxicity towards pests while maintaining safety for non-target organisms. This makes such compounds suitable candidates for developing environmentally friendly pesticides .

Case Studies

  • Anticancer Study : A research team synthesized several derivatives of thiourea and tested their efficacy against multiple cancer cell lines. Among them, a derivative closely related to 5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide showed an IC50 value of 10 µM against breast cancer cells, indicating strong anticancer potential .
  • Pesticide Development : In a study focused on agricultural applications, a series of compounds derived from the core structure of 5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide were tested for their effectiveness against common agricultural pests. The results showed a significant reduction in pest populations when treated with these compounds compared to controls .

Mechanism of Action

The mechanism of action for 5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide is not well-documented. its structure suggests potential interactions with various molecular targets, including enzymes and receptors. The pathways involved would likely depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide is unique due to its combination of bromine, trichloroethyl, and thioureido groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for research in various fields .

Biological Activity

5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound with significant potential for various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C15H13BrCl3N3O3SC_{15}H_{13}BrCl_3N_3O_3S and a molecular weight of approximately 447.6 g/mol. The structure features a furan ring, a thiourea moiety, and multiple halogen substituents, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC15H13BrCl3N3O3SC_{15}H_{13}BrCl_3N_3O_3S
Molecular Weight447.6 g/mol
IUPAC Name5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. It may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, potentially leading to altered metabolic pathways.
  • Receptor Modulation : It may bind to receptors influencing cell signaling pathways, thereby affecting cellular responses.

Anticancer Activity

Research indicates that compounds similar to 5-Bromo-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)furan-2-carboxamide exhibit promising anticancer properties. For instance:

  • In vitro Studies : In studies on various cancer cell lines, the compound demonstrated significant cytotoxic effects with IC50 values in the micromolar range. For example, a related compound showed an IC50 of 1.61 µg/mL against human cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogens in the structure is believed to enhance its antibacterial properties .

Antioxidant Activity

Antioxidant assays reveal that this compound possesses significant free radical scavenging activity:

  • DPPH Assay : The compound exhibited notable DPPH radical scavenging ability, indicating potential applications in preventing oxidative stress-related diseases .

Case Studies

  • Anticancer Efficacy : A study investigated the effects of related thiourea derivatives on breast cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways .
  • Antimicrobial Testing : Another study assessed the antimicrobial properties against various pathogens. The results indicated that compounds with similar structures had minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .

Q & A

Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data?

  • Methodological Answer :
  • Multivariate Regression : Correlate substituent electronegativity (e.g., Hammett σ values) with bioactivity using SPSS or R .
  • Cluster Analysis : Group derivatives by functional groups (e.g., halogen vs. methoxy) to identify activity trends .

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